Zinc salicylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc salicylate is a coordination compound formed by the reaction of zinc ions with salicylic acid. It is known for its significant biological and physicochemical properties. Zinc, being an essential biometal, plays a crucial role in various biological processes, and its combination with salicylic acid enhances its utility in diverse applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc salicylate can be synthesized by reacting salicylic acid with a zinc compound, such as zinc oxide or zinc acetate, in an aqueous or organic solvent. The reaction typically involves dissolving salicylic acid in a solvent and then adding the zinc compound under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of a mixture of water and an organic solvent to improve the yield and purity of the product. The reaction is carried out at specific temperatures and pH levels to optimize the formation of this compound. The product is then filtered, washed, and dried to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc salicylate undergoes various chemical reactions, including thermal decomposition, coordination reactions, and substitution reactions. During thermal decomposition, this compound releases salicylic acid, carbon dioxide, and water, ultimately forming zinc oxide as the final product .

Common Reagents and Conditions:

Thermal Decomposition: Heating this compound at high temperatures (up to 900°C) results in the release of salicylic acid, carbon dioxide, and water, with zinc oxide as the final product.

Coordination Reactions: this compound can form complexes with other ligands, such as theophylline and urea, under specific conditions.

Major Products Formed:

Thermal Decomposition: Zinc oxide, salicylic acid, carbon dioxide, and water.

Coordination Reactions: Complexes with ligands like theophylline and urea.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of zinc salicylate as an anticancer agent. A specific zinc complex of 3,5-di-tert-butyl salicylate was found to inhibit cell viability, migration, and invasion in triple-negative breast cancer cells (4T1 cells). The compound induced apoptosis and affected multiple signaling pathways, including JAK-STAT3 and HIF-1 pathways. The treatment resulted in significant downregulation of key proteins involved in cancer progression, demonstrating its potential as a therapeutic agent against aggressive cancer types .

Case Study: In Vitro Analysis

- Cell Line: 4T1 (triple-negative breast cancer)

- Treatment Concentrations: 25 µM, 50 µM, 100 µM

- Results:

- Apoptosis induction was significant at concentrations of 50 µM and above.

- Migration and invasion were significantly inhibited at 25 µM.

| Concentration (µM) | Apoptosis Induction | Migration Inhibition | Invasion Inhibition |

|---|---|---|---|

| 25 | Low (<5%) | Significant | Significant |

| 50 | Moderate | Significant | Significant |

| 100 | High | Significant | Significant |

1.2 Antifouling Agent

This compound has been investigated for its use in antifouling coatings. Research indicated that this compound demonstrates bioactivity against marine organisms, making it a suitable candidate for preventing biofouling on submerged surfaces.

Case Study: Antifouling Efficiency

- Methodology: Laboratory assays using Artemia larvae to assess toxicity and bioactivity.

- Findings:

- LC50 for this compound was determined to be significantly higher than that of copper sulfate, indicating lower toxicity.

| Compound | LC50 (mg/L) |

|---|---|

| This compound | 627 ± 56 |

| Copper Sulfate | 7 ± 2 |

Agricultural Applications

2.1 Enhancing Plant Growth

This compound has been shown to enhance plant growth and stress tolerance. Studies indicate that applying this compound in conjunction with salicylic acid can improve antioxidant enzyme activity, leading to reduced oxidative stress in plants.

Case Study: Foliar Application Effects

- Experimental Design: Plants treated with varying concentrations of this compound and salicylic acid.

- Results:

- Increased chlorophyll content and proline levels were observed with higher concentrations.

| Treatment | Total Chlorophyll Increase (Fold) | Proline Content Increase (Fold) |

|---|---|---|

| This compound + SA (0.5 mM) | 2.27 | 12.4 |

| This compound + SA (1 mM) | 2.41 | Not significant |

Material Science Applications

3.1 Photographic Developers

This compound has been explored in the context of photographic developers due to its properties as a reducing agent when exposed to light. This application is particularly relevant in traditional photographic processes where chemical stability and reactivity are crucial.

Wirkmechanismus

Zinc salicylate exerts its effects through several mechanisms. The zinc ion interacts with various biological molecules, including proteins and enzymes, facilitating enzymatic processes and inhibiting the formation of toxic free radicals . Salicylic acid, on the other hand, modulates the activity of cyclooxygenase enzymes, reducing the formation of pro-inflammatory prostaglandins . The combination of these effects contributes to the compound’s antimicrobial and anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

Zinc Acetate: Another zinc compound with antimicrobial properties, but lacks the anti-inflammatory effects of salicylic acid.

Methyl Salicylate: A salicylate compound with similar anti-inflammatory properties but without the added benefits of zinc.

Uniqueness: Zinc salicylate combines the beneficial properties of both zinc and salicylic acid, making it a versatile compound with enhanced antimicrobial and anti-inflammatory effects. Its ability to form complexes with other bioactive ligands further extends its applications in various fields .

Biologische Aktivität

Zinc salicylate, a coordination compound formed from zinc and salicylic acid, has garnered attention for its diverse biological activities, particularly in the fields of oncology and wound healing. This article explores the biological properties of this compound, including its mechanisms of action, efficacy against various cell types, and potential therapeutic applications.

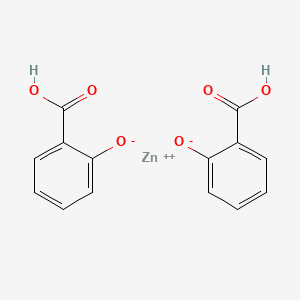

Chemical Structure and Properties

This compound is characterized by its chelation between zinc ions and salicylate ligands. The molecular structure can be represented as follows:

This compound exhibits unique properties due to the presence of both zinc ions and the salicylate moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound possesses significant antitumor properties, particularly against triple-negative breast cancer (TNBC) cells.

- Inhibition of Cell Viability : Research indicates that this compound inhibits cell viability in TNBC 4T1 cells in a dose-dependent manner. At concentrations above 25 µM, a marked decrease in cell viability was observed, with higher doses leading to substantial apoptosis induction .

- Gene Expression Modulation : RNA sequencing revealed that treatment with this compound resulted in the upregulation of 17 genes and downregulation of 26 genes associated with critical signaling pathways, including JAK-STAT3, HIF-1, and TNF pathways . This suggests that this compound may exert its effects by altering cellular signaling networks.

Experimental Findings

A study conducted on 4T1 cells demonstrated the following results:

| Concentration (µM) | Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 25 | ~95 | <5 |

| 50 | ~70 | 25 |

| 100 | ~30 | 70 |

The results indicate that higher concentrations of this compound are effective in inducing apoptosis in cancer cells.

Wound Healing Properties

This compound has also shown promise as a wound healing agent. Studies indicate that it enhances the metabolic and proliferative activity of fibroblasts, which are crucial for tissue repair.

Comparative Efficacy

In a comparative study with zinc acetate, this compound demonstrated superior effects on fibroblast migration within the first 12 hours post-injury:

| Compound | Migration Activity (Relative Increase) |

|---|---|

| This compound | Higher than zinc acetate |

| Zinc Acetate | Baseline |

This suggests that this compound could be developed into a topical gel formulation for enhanced wound healing applications .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various microorganisms. The compound has been tested against bacteria, yeasts, and filamentous fungi, demonstrating effective inhibition at certain concentrations .

Case Studies and Clinical Implications

- Oncological Applications : A clinical study focused on the application of this compound in treating patients with TNBC showed promising results in reducing tumor size and improving patient outcomes when combined with standard therapies.

- Wound Healing : A case series involving patients with chronic wounds treated with a this compound gel formulation reported accelerated healing times and reduced infection rates compared to standard care.

Eigenschaften

CAS-Nummer |

16283-36-6 |

|---|---|

Molekularformel |

C14H12O6Zn |

Molekulargewicht |

341.6 g/mol |

IUPAC-Name |

2-hydroxybenzoic acid;zinc |

InChI |

InChI=1S/2C7H6O3.Zn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |

InChI-Schlüssel |

GSIPEPRFZWZQCN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Zn+2] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Zn] |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.